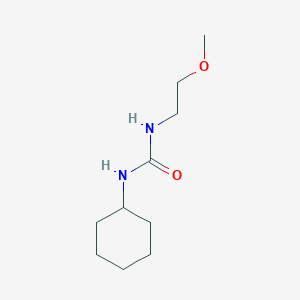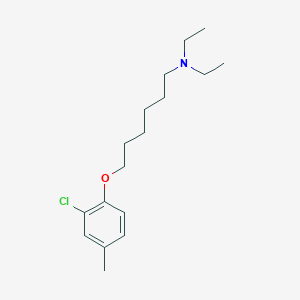
2-(5-acetyl-3-thienyl)-N-(2,4,5-trifluorobenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-acetyl-3-thienyl)-N-(2,4,5-trifluorobenzyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. The compound belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.
Wirkmechanismus
2-(5-acetyl-3-thienyl)-N-(2,4,5-trifluorobenzyl)acetamide exerts its pharmacological effects by inhibiting the activity of BTK, ITK, and JAK3 kinases, which are key regulators of B-cell and T-cell signaling pathways. By blocking these kinases, 2-(5-acetyl-3-thienyl)-N-(2,4,5-trifluorobenzyl)acetamide prevents the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and autoimmune responses.
Biochemical and Physiological Effects
2-(5-acetyl-3-thienyl)-N-(2,4,5-trifluorobenzyl)acetamide has been shown to have potent anti-tumor and immunomodulatory effects in various preclinical models. The compound has been shown to inhibit the growth of several types of cancer cells, including lymphoma, leukemia, and multiple myeloma. Additionally, 2-(5-acetyl-3-thienyl)-N-(2,4,5-trifluorobenzyl)acetamide has been shown to suppress the activation of immune cells, such as B-cells and T-cells, which are involved in the development of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-acetyl-3-thienyl)-N-(2,4,5-trifluorobenzyl)acetamide has several advantages for use in lab experiments, including its potent inhibitory activity against multiple kinases, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic profile. However, the compound also has some limitations, including its low solubility and potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for the development of 2-(5-acetyl-3-thienyl)-N-(2,4,5-trifluorobenzyl)acetamide as a therapeutic agent. One area of focus is the optimization of the compound's pharmacokinetic properties to improve its efficacy and safety in clinical trials. Additionally, 2-(5-acetyl-3-thienyl)-N-(2,4,5-trifluorobenzyl)acetamide may be combined with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its anti-tumor and immunomodulatory effects. Finally, further studies are needed to investigate the potential applications of 2-(5-acetyl-3-thienyl)-N-(2,4,5-trifluorobenzyl)acetamide in other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Synthesemethoden
The synthesis of 2-(5-acetyl-3-thienyl)-N-(2,4,5-trifluorobenzyl)acetamide involves several steps, including the reaction of 2-aminothiophene with acetic anhydride to form 5-acetyl-2-aminothiophene. This compound is then reacted with 2,4,5-trifluorobenzyl bromide to form the intermediate 2-(5-acetyl-3-thienyl)-N-(2,4,5-trifluorobenzyl)acetamide, which is further purified to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-(5-acetyl-3-thienyl)-N-(2,4,5-trifluorobenzyl)acetamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. The compound has shown potent inhibitory activity against various kinases, including BTK, ITK, and JAK3, which are involved in the proliferation and survival of cancer cells and immune cells.
Eigenschaften
IUPAC Name |
2-(5-acetylthiophen-3-yl)-N-[(2,4,5-trifluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2S/c1-8(20)14-2-9(7-22-14)3-15(21)19-6-10-4-12(17)13(18)5-11(10)16/h2,4-5,7H,3,6H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFAZVUIBYVQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CC(=O)NCC2=CC(=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5132858.png)
![4-(2,5-dichlorophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5132864.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B5132868.png)

amine oxalate](/img/structure/B5132891.png)

![ethyl 2-[(diphenylacetyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5132909.png)

![3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide](/img/structure/B5132917.png)
![4-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5132929.png)



![N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5132964.png)